

An In-depth Technical Guide to 4-Chloro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-5-methyl-1H-indole

Cat. No.: B175834

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of **4-Chloro-5-methyl-1H-indole**, a substituted indole of interest in medicinal chemistry and materials science. Due to the limited availability of public data on this specific isomer, this document outlines a proposed synthetic pathway, predicted physicochemical properties, and potential areas of application based on the known characteristics of analogous indole derivatives. This guide is intended to serve as a foundational resource for researchers looking to synthesize and explore the properties and applications of **4-Chloro-5-methyl-1H-indole**.

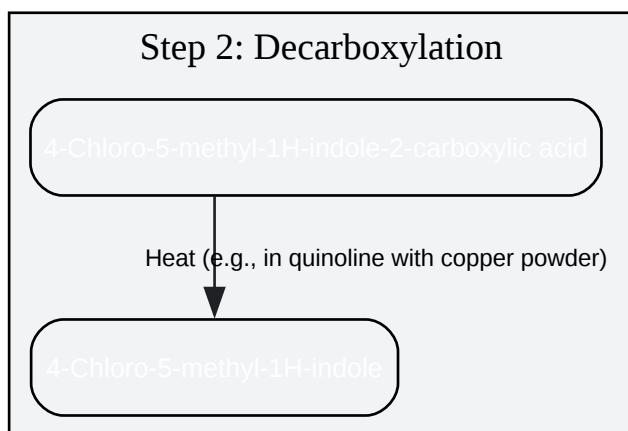
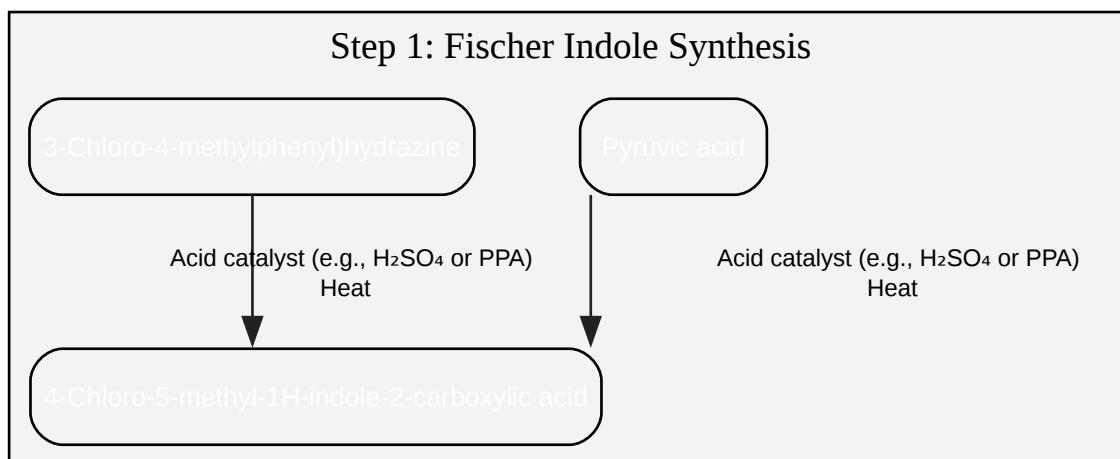
Chemical Identity and Structure

The core structure of **4-Chloro-5-methyl-1H-indole** consists of a bicyclic system with a benzene ring fused to a pyrrole ring. The chlorine atom is substituted at the 4th position of the indole ring, and a methyl group is at the 5th position.

Chemical Structure:

Table 1: Physicochemical Properties of **4-Chloro-5-methyl-1H-indole** (Predicted and Experimental Analogs)

Property	Value	Source
CAS Number	Not assigned	N/A
Molecular Formula	C ₉ H ₈ CIN	Calculated
Molecular Weight	165.62 g/mol	Calculated
Predicted LogP	2.8 - 3.2	Predicted based on analogs
Predicted Boiling Point	280 - 300 °C	Predicted based on analogs
Predicted Melting Point	60 - 80 °C	Predicted based on analogs
Appearance	White to off-white solid	Predicted
Solubility	Soluble in common organic solvents (e.g., DMSO, DMF, Methanol)	Predicted



Proposed Synthesis

A plausible and efficient method for the synthesis of **4-Chloro-5-methyl-1H-indole** is the Fischer Indole Synthesis. This well-established reaction involves the cyclization of a phenylhydrazone under acidic conditions.

Overall Reaction:

(3-Chloro-4-methylphenyl)hydrazine + Pyruvic acid → **4-Chloro-5-methyl-1H-indole-2-carboxylic acid** → **4-Chloro-5-methyl-1H-indole**

Diagram 1: Proposed Synthetic Workflow for **4-Chloro-5-methyl-1H-indole**

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **4-Chloro-5-methyl-1H-indole**.

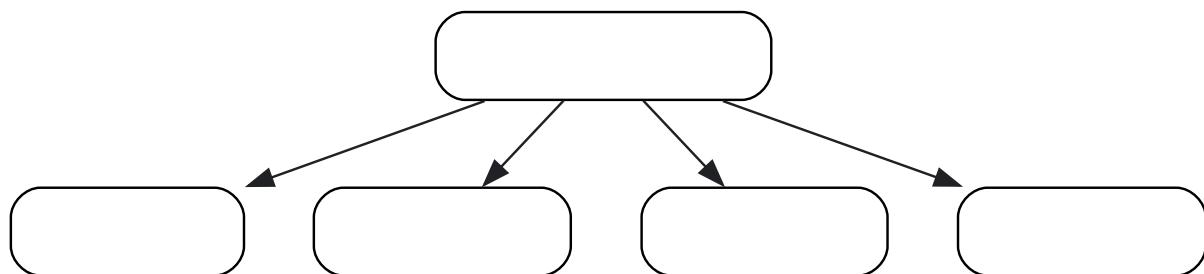
Detailed Experimental Protocol

Step 1: Synthesis of **4-Chloro-5-methyl-1H-indole-2-carboxylic acid**

- Reactants:
 - (3-Chloro-4-methylphenyl)hydrazine hydrochloride (1 equivalent)
 - Pyruvic acid (1.1 equivalents)
 - Glacial acetic acid (as solvent)

- Concentrated sulfuric acid (catalytic amount)
- Procedure:
 - To a solution of (3-Chloro-4-methylphenyl)hydrazine hydrochloride in glacial acetic acid, add pyruvic acid.
 - Add a catalytic amount of concentrated sulfuric acid to the mixture.
 - Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - After completion, cool the mixture to room temperature and pour it into ice-cold water.
 - The precipitated solid, **4-Chloro-5-methyl-1H-indole**-2-carboxylic acid, is collected by filtration, washed with water, and dried.

Step 2: Decarboxylation to **4-Chloro-5-methyl-1H-indole**


- Reactants:
 - **4-Chloro-5-methyl-1H-indole**-2-carboxylic acid (1 equivalent)
 - Quinoline (as solvent)
 - Copper powder (catalytic amount)
- Procedure:
 - Suspend **4-Chloro-5-methyl-1H-indole**-2-carboxylic acid in quinoline.
 - Add a catalytic amount of copper powder.
 - Heat the mixture to 200-220 °C until the evolution of carbon dioxide ceases.
 - Cool the reaction mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with dilute hydrochloric acid to remove quinoline, followed by a wash with brine.

- Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **4-Chloro-5-methyl-1H-indole**.

Potential Biological and Chemical Significance

While specific data for **4-Chloro-5-methyl-1H-indole** is not available, the indole scaffold is a well-known privileged structure in medicinal chemistry. Various substituted indoles exhibit a wide range of biological activities.

Diagram 2: Potential Areas of Application

[Click to download full resolution via product page](#)

Caption: Potential applications of **4-Chloro-5-methyl-1H-indole**.

- Anticancer Activity: Many chlorinated and methylated indole derivatives have shown potent anticancer activities by targeting various cellular pathways.
- Antimicrobial Properties: The indole nucleus is a common feature in natural and synthetic antimicrobial compounds.
- Central Nervous System (CNS) Activity: Indole-based structures are found in numerous neurotransmitters (e.g., serotonin) and psychoactive compounds, suggesting potential for CNS-related drug discovery.
- Materials Science: Indole derivatives can be used as building blocks for organic semiconductors and other functional materials.

Conclusion

This technical guide provides a foundational framework for the synthesis and potential exploration of **4-Chloro-5-methyl-1H-indole**. The proposed Fischer Indole Synthesis offers a reliable route to obtain this compound. Based on the extensive research on related indole derivatives, **4-Chloro-5-methyl-1H-indole** represents a promising candidate for further investigation in drug discovery and materials science. Researchers are encouraged to use the provided protocols as a starting point for their investigations into the properties and applications of this novel compound.

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chloro-5-methyl-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b175834#4-chloro-5-methyl-1h-indole-cas-number-and-structure\]](https://www.benchchem.com/product/b175834#4-chloro-5-methyl-1h-indole-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com